
Pifithrin-alpha
Overview
Description
Mechanism of Action
Target of Action
Pifithrin-alpha (PFT-α) is a small molecule that primarily targets the p53 protein . The p53 protein is a tumor suppressor that plays a key role in preventing the propagation of genetically damaged cells, hence preventing tumor formation . It is functionally compromised in more than 70% of all human cancers .
Mode of Action
PFT-α acts by inhibiting the transcriptional activity of p53 . It reversibly blocks p53-dependent transcriptional activation and apoptosis . This means that PFT-α can prevent the effects of p53, such as cell cycle arrest, DNA repair, senescence, or apoptosis .
Biochemical Pathways
The classical pathway of p53-mediated apoptosis involves the transcriptional upregulation of pro-apoptotic proteins like Puma and Noxa . Pft-α has been found to attenuate these post-translational modifications of p53 without affecting the total p53 protein level . Moreover, PFT-α has been shown to activate the aryl hydrocarbon receptor (AhR) signaling pathway , which can lead to the upregulation of xenobiotic-metabolizing enzymes including CYP1A1 .
Result of Action
The inhibition of p53 by PFT-α results in the suppression of p53-mediated apoptosis, cell cycle arrest, and DNA-synthesis block . This can protect normal cells from the toxic effects of treatments like chemotherapy and radiation that are associated with p53 activation . It’s important to note that the effects of pft-α can be highly dependent on the nature of the p53 target gene .
Action Environment
Environmental factors can influence the action of PFT-α. For instance, the compound’s instability in tissue culture medium suggests that its efficacy could be influenced by the conditions of the medium . Furthermore, PFT-α’s action as an AhR agonist implies that it might interact with environmental pollutants that are also AhR ligands .
Biochemical Analysis
Biochemical Properties
Pifithrin-alpha has been reported to inhibit the function of p53, a tumor suppressor protein . It acts by blocking the transcriptional activity of p53, thereby preventing cell apoptosis . It also inhibits DNA damage-induced cell apoptosis . In addition to p53, this compound also acts as an agonist for the aryl hydrocarbon receptor (AhR) .
Cellular Effects
This compound exhibits cytotoxic effects in vitro towards two human wild-type p53–expressing tumor cell lines . It has been shown to decrease the neural differentiation rate of newborn cells, thus potentially alleviating neurodegenerative disorders in epilepsy . It also provides neuroprotective effects at the level of mitochondria independently of p53 inhibition .
Molecular Mechanism
The molecular mechanism of this compound is primarily through the inhibition of p53 function . It does not affect the total protein level of p53 but weakens its post-translational modifications . It also activates the aryl hydrocarbon receptor (AhR)-Nrf2 axis in a p53-independent manner to reduce the level of reactive oxygen species within cells .
Temporal Effects in Laboratory Settings
This compound is unstable in tissue culture medium and is rapidly converted to its condensation product PFT-β . It has been reported to inhibit firefly luciferase activity both in vivo and in vitro .
Dosage Effects in Animal Models
In animal models, this compound has been shown to increase survival and reduce gross morphological alterations when administered at 3 hours post fertilization . It does not protect against the lethal effects of ionizing radiation .
Transport and Distribution
It is known that this compound is soluble in DMSO up to 20 mg/mL .
Subcellular Localization
The role of p53, which this compound inhibits, in the regulation of autophagy depends on its subcellular localization . In the nucleus, p53 stimulates autophagy while in the cytoplasm it inhibits it .
Preparation Methods
Pifithrin-alpha is synthesized through a multi-step process involving the reaction of 2-aminothiophenol with 4-methylbenzoyl chloride to form an intermediate, which is then cyclized to produce the final product . The synthetic route involves the following steps:
Reaction of 2-aminothiophenol with 4-methylbenzoyl chloride: This step forms an intermediate compound.
Cyclization of the intermediate: The intermediate undergoes cyclization to produce this compound.
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. The compound is typically purified through recrystallization and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Chemical Reactions Analysis
Pifithrin-alpha undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form its corresponding sulfoxide or sulfone derivatives.
Reduction: The compound can be reduced to form its corresponding amine derivatives.
Substitution: this compound can undergo substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pifithrin-alpha has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Pifithrin-alpha is often compared with its analog, pifithrin-beta, which is also an inhibitor of p53 . While both compounds inhibit p53 function, pifithrin-beta is more stable in tissue culture medium and has different solubility properties compared to this compound . Other similar compounds include:
Nutlin-3: A small-molecule inhibitor of the p53-MDM2 interaction, which stabilizes and activates p53.
RITA (reactivation of p53 and induction of tumor cell apoptosis): A compound that binds to p53 and prevents its degradation, leading to the activation of p53.
MI-219: A small-molecule inhibitor of the p53-MDM2 interaction, similar to Nutlin-3.
This compound is unique in its dual role as a p53 inhibitor and an agonist of the aryl hydrocarbon receptor, which distinguishes it from other p53 inhibitors .
Biological Activity
Pifithrin-alpha (PFT-α) is a small-molecule inhibitor of the tumor suppressor protein p53, which plays a crucial role in regulating the cell cycle and apoptosis. This compound has garnered attention for its neuroprotective effects and potential therapeutic applications in various conditions, particularly traumatic brain injury (TBI) and neurodegenerative diseases. This article explores the biological activity of PFT-α, supported by research findings, case studies, and data tables.
PFT-α functions primarily by inhibiting p53-dependent transcriptional activation, thereby preventing p53-induced apoptosis and cell cycle arrest. It has been shown to reverse the effects of genotoxic stress, making it a valuable tool in both research and therapeutic contexts.
- Inhibition of Apoptosis : PFT-α effectively blocks the apoptotic pathways activated by p53. In studies involving various cell lines, including neuronal cells, PFT-α demonstrated a significant reduction in cell death induced by stressors such as ionizing radiation and chemotherapeutic agents .
- Neuroprotective Effects : Research indicates that PFT-α can protect neurons from damage associated with TBI. In rodent models, administration of PFT-α post-injury led to improved motor function and reduced neuronal apoptosis .
- Modulation of Inflammatory Responses : PFT-α has been shown to decrease levels of pro-inflammatory cytokines (e.g., IL-1β and IL-6) following TBI, suggesting its role in mitigating neuroinflammation .
Neuroprotective Studies
A series of studies have highlighted the neuroprotective capabilities of PFT-α:
Case Studies
- Traumatic Brain Injury : In a controlled study, Sprague-Dawley rats were subjected to TBI followed by treatment with PFT-α (2 mg/kg). The results showed a marked reduction in apoptotic neurons and improved functional outcomes compared to untreated controls .
- Neurodegenerative Models : PFT-α has also been evaluated in models of neurodegenerative diseases such as Parkinson's disease, where it exhibited protective effects against neuronal loss due to excitotoxicity .
Additional Biological Activities
Beyond its role as a p53 inhibitor, PFT-α has been identified as an agonist for the aryl hydrocarbon receptor (AHR), which may contribute to its diverse biological effects:
Properties
IUPAC Name |
2-(2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3-yl)-1-(4-methylphenyl)ethanone;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS.BrH/c1-11-6-8-12(9-7-11)14(19)10-18-13-4-2-3-5-15(13)20-16(18)17;/h6-9,17H,2-5,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGVCKULCLQGRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN2C3=C(CCCC3)SC2=N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432994 | |
Record name | Pifithrin-alpha | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63208-82-2 | |
Record name | Pifithrin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63208-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pifithrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063208822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pifithrin-alpha | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIFITHRIN-.ALPHA. | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D213B92S1Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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